[4-(4-Chlorophenyl)piperazin-1-yl](7-methoxy-1-benzofuran-2-yl)methanone
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Overview
Description
4-(4-Chlorophenyl)piperazin-1-ylmethanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a chlorophenyl group and a methoxybenzofuran moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)piperazin-1-ylmethanone typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent substitution reactions. One common method involves the reaction of 4-chlorophenylpiperazine with 7-methoxy-2-benzofuran carboxylic acid under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)piperazin-1-ylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, 4-(4-Chlorophenyl)piperazin-1-ylmethanone is used as a building block for synthesizing more complex molecules
Biology
Biologically, this compound can be used in studies related to receptor binding and enzyme inhibition. Its structural features make it a candidate for investigating interactions with biological macromolecules and understanding their mechanisms of action.
Medicine
In medicine, 4-(4-Chlorophenyl)piperazin-1-ylmethanone has potential applications in drug development. Its ability to interact with specific molecular targets can be harnessed to design new therapeutic agents for treating various diseases.
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials, coatings, and other industrial products.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes, depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)piperazin-1-ylmethanone: shares similarities with other piperazine derivatives and benzofuran compounds, such as:
Uniqueness
The uniqueness of 4-(4-Chlorophenyl)piperazin-1-ylmethanone lies in its specific substitution pattern and the presence of both a piperazine ring and a methoxybenzofuran moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H19ClN2O3 |
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Molecular Weight |
370.8 g/mol |
IUPAC Name |
[4-(4-chlorophenyl)piperazin-1-yl]-(7-methoxy-1-benzofuran-2-yl)methanone |
InChI |
InChI=1S/C20H19ClN2O3/c1-25-17-4-2-3-14-13-18(26-19(14)17)20(24)23-11-9-22(10-12-23)16-7-5-15(21)6-8-16/h2-8,13H,9-12H2,1H3 |
InChI Key |
IGNKPPGMOFTCJR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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